

Hydroquinone-d6 (CAS: 71589-26-9): A Technical Guide for Researchers

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Compound of Interest

Compound Name: Hydroquinone-d6

Cat. No.: B1610167

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This technical guide provides an in-depth overview of **Hydroquinone-d6** (CAS: 71589-26-9), a deuterated analog of hydroquinone. It is intended for researchers, scientists, and drug development professionals, offering comprehensive data, experimental protocols, and visualizations of relevant biological pathways.

Core Compound Information

Hydroquinone-d6 is a stable, isotopically labeled form of hydroquinone where the six hydrogen atoms have been replaced with deuterium.^[1] This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantitative analysis, as it is chemically almost identical to its non-deuterated counterpart but can be distinguished by its higher mass.^[2] Its primary application lies in accurately quantifying hydroquinone in various biological and environmental matrices.^[2]

Physical and Chemical Properties

The physical and chemical properties of **Hydroquinone-d6** are summarized in the table below. Data is compiled from various suppliers and databases.

Property	Value	Source(s)
CAS Number	71589-26-9	[2] [3] [4] [5] [6]
Unlabeled CAS Number	123-31-9	[4] [6]
Molecular Formula	C ₆ D ₆ O ₂	[7]
Linear Formula	C ₆ D ₄ (OD) ₂	[3] [5]
Molecular Weight	116.15 g/mol	[2] [3] [5] [7]
Melting Point	174-177 °C	[3] [5]
Boiling Point	285 °C	[3] [5]
Form	Solid	[3] [5]
Isotopic Purity	≥98 atom % D	[3] [5]
Assay	≥99% (CP)	[3] [5]
InChI Key	QIGBRXMKCJKVMJ- UDDMDDBKSA-N	[2] [3]
SMILES String	[2H]Oc1c([2H])c([2H])c(O[2H]) c([2H])c1[2H]	[3] [4]

Safety and Handling

Hydroquinone-d6 shares the same hazard profile as hydroquinone. It is harmful if swallowed, may cause an allergic skin reaction, causes serious eye damage, and is suspected of causing genetic defects and cancer.[\[3\]](#) It is also very toxic to aquatic life. Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this compound.

Hazard Statement	GHS Code
Harmful if swallowed	H302
May cause an allergic skin reaction	H317
Causes serious eye damage	H318
Suspected of causing genetic defects	H341
Suspected of causing cancer	H351
Very toxic to aquatic life	H400

Experimental Protocols

The primary utility of **Hydroquinone-d6** is as an internal standard in quantitative analytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS). Below is a representative protocol for the quantification of hydroquinone in a cosmetic cream sample, adapted from established HPLC methods for hydroquinone analysis.

Quantification of Hydroquinone in a Cosmetic Matrix using LC-MS with Hydroquinone-d6 Internal Standard

Objective: To determine the concentration of hydroquinone in a cosmetic cream sample using a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method with **Hydroquinone-d6** as an internal standard.

Materials:

- Hydroquinone standard
- Hydroquinone-d6** (CAS: 71589-26-9)
- Methanol (HPLC grade)
- Water (HPLC grade) with 0.1% Formic Acid
- Cosmetic cream sample

- Analytical balance
- Volumetric flasks
- Pipettes
- Centrifuge
- HPLC system coupled to a mass spectrometer

Methodology:

- Preparation of Standard Solutions:
 - Prepare a stock solution of hydroquinone (e.g., 1 mg/mL) in methanol.
 - Prepare a stock solution of **Hydroquinone-d6** (e.g., 1 mg/mL) in methanol.
 - From the hydroquinone stock solution, prepare a series of calibration standards by serial dilution in methanol to cover the expected concentration range of the sample.
 - Prepare a working internal standard solution of **Hydroquinone-d6** (e.g., 10 µg/mL) by diluting the stock solution with methanol.
- Sample Preparation:
 - Accurately weigh approximately 1 g of the cosmetic cream sample into a centrifuge tube.
 - Add a known volume of methanol (e.g., 10 mL) to the tube.
 - Spike the sample with a known amount of the **Hydroquinone-d6** internal standard working solution.
 - Vortex the tube for 5 minutes to ensure thorough mixing and extraction of hydroquinone.
 - Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the insoluble matrix components.

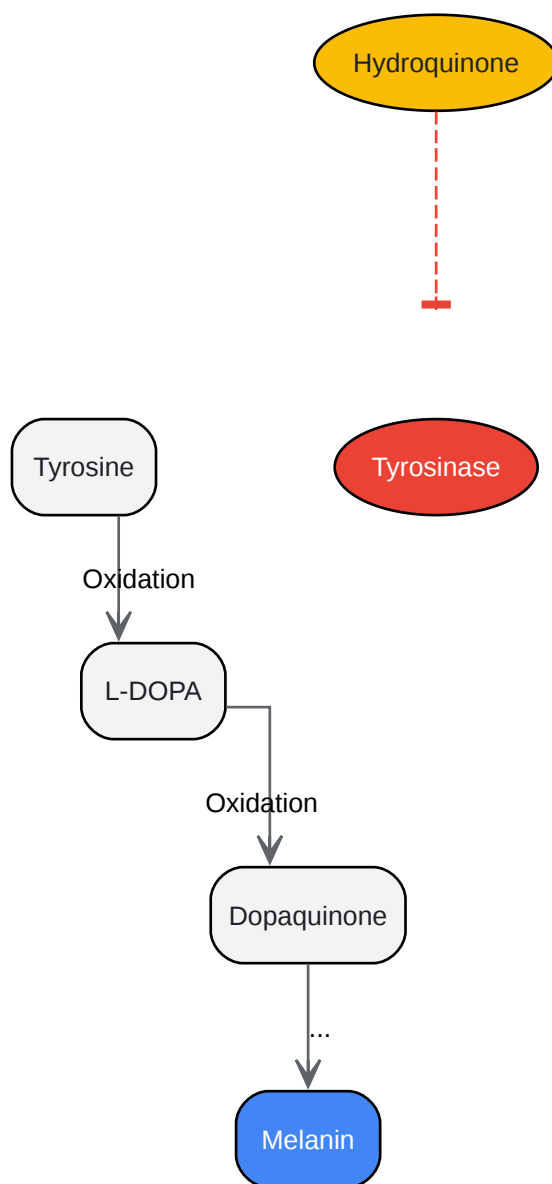
- Carefully collect the supernatant and filter it through a 0.22 μm syringe filter into an HPLC vial for analysis.
- LC-MS Analysis:
 - HPLC Conditions:
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μm)
 - Mobile Phase A: Water with 0.1% Formic Acid
 - Mobile Phase B: Methanol with 0.1% Formic Acid
 - Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
 - Flow Rate: 0.3 mL/min
 - Injection Volume: 5 μL
 - Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), negative mode.
 - Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
 - Monitor Ions:
 - Hydroquinone: m/z 109
 - **Hydroquinone-d6**: m/z 115
- Data Analysis:
 - Construct a calibration curve by plotting the ratio of the peak area of hydroquinone to the peak area of **Hydroquinone-d6** against the concentration of the hydroquinone calibration standards.
 - Determine the peak area ratio for the unknown sample.

- Calculate the concentration of hydroquinone in the sample using the regression equation from the calibration curve.

Signaling and Metabolic Pathways

Mechanism of Action: Tyrosinase Inhibition

Hydroquinone's primary mechanism of action as a skin-lightening agent is the inhibition of tyrosinase, a key enzyme in the synthesis of melanin.^{[3][4]} By acting as a competitive inhibitor for the tyrosinase enzyme, hydroquinone blocks the conversion of tyrosine to DOPA and subsequently to dopaquinone, thereby reducing the production of melanin.^[4]

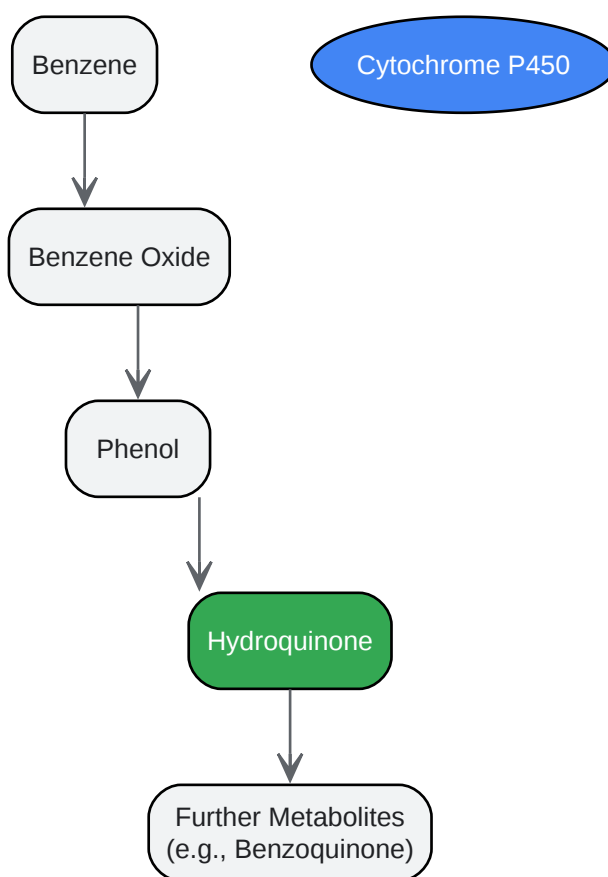


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Caption: Competitive inhibition of tyrosinase by hydroquinone, blocking melanin synthesis.

Metabolic Pathway: Benzene to Hydroquinone

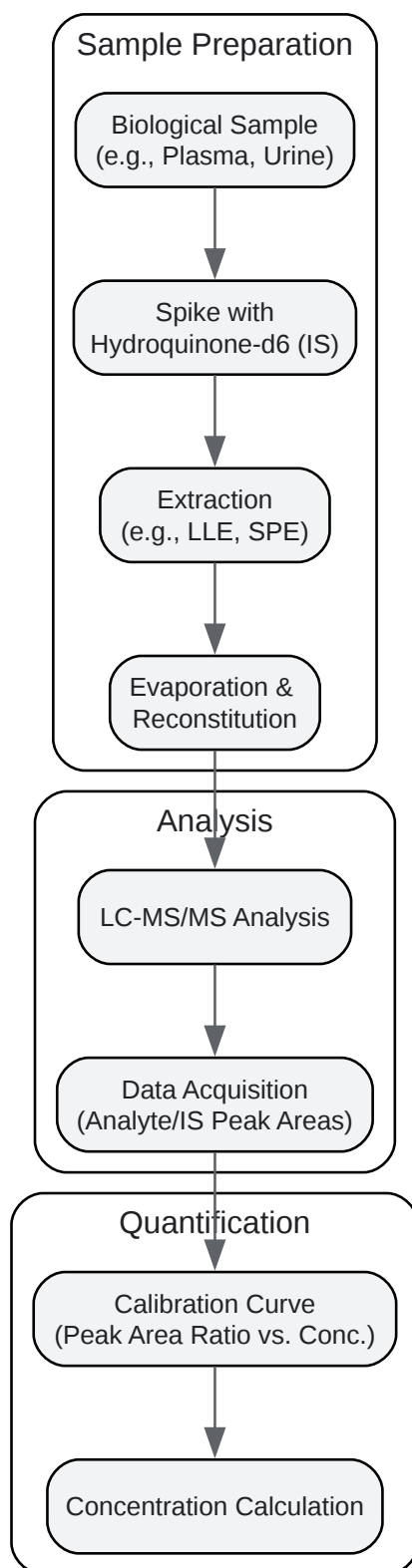
Hydroquinone is a major metabolite of benzene.[2] In the liver, benzene is oxidized by cytochrome P450 enzymes to form benzene oxide, which can then be converted to phenol. Phenol is further hydroxylated to form hydroquinone. This metabolic activation is a critical step in the mechanism of benzene-induced toxicity.

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Caption: Simplified metabolic pathway of benzene to hydroquinone in the liver.

Experimental Workflow: Bioanalytical Method using Internal Standard

The use of a stable isotope-labeled internal standard like **Hydroquinone-d6** is a cornerstone of modern bioanalytical method development.^[2] The workflow ensures accuracy and precision by correcting for variability during sample processing and analysis.



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Caption: General workflow for quantitative analysis using a stable isotope-labeled internal standard.

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